![molecular formula C20H15F3N2O2S B2915908 (2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 339278-63-6](/img/structure/B2915908.png)

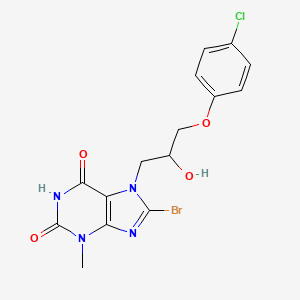

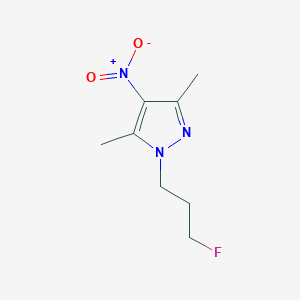

(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

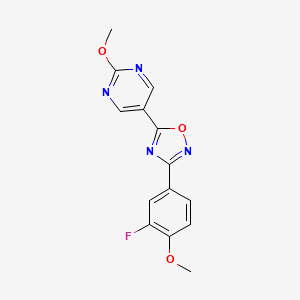

The compound “(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate” is an organic compound that contains several functional groups, including a phenylsulfanyl group, a pyridinyl group, a carbamate group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular formula of the compound is C20H15F3N2O2S, and its molar mass is 404.41 g/mol . The compound likely has a complex three-dimensional structure due to the presence of several ring structures and functional groups.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and molecular structure. For example, the presence of the polar carbamate group and the electronegative fluorine atoms could influence its solubility and reactivity .Scientific Research Applications

Antimicrobial Activity

One study elaborates on the development of structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, which showed potent activities against the gastric pathogen Helicobacter pylori. A prototype carbamate displayed low minimal inhibition concentration (MIC) values against various H. pylori strains, including those resistant to metronidazole or clarithromycin, highlighting its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Anticancer Properties

Research into the anticancer applications of carbamate derivatives includes studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers. These studies have shown the compounds' effectiveness in several biological systems, with particular isomers demonstrating increased potency. This indicates the significance of stereochemistry in enhancing the anticancer activity of these compounds (Temple & Rener, 1992).

Material Science

In the field of material science, carbamate derivatives have been explored for their potential in creating efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. The use of iridium emitters with carbamate ligands has shown to produce green phosphors with high photoluminescence quantum efficiency, indicating their utility in developing high-performance OLEDs (Jin et al., 2014).

properties

IUPAC Name |

(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-4-8-16(12-15)25-19(26)27-13-14-6-5-11-24-18(14)28-17-9-2-1-3-10-17/h1-12H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCQUCKXZIFNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B2915826.png)

![1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2915831.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)